2-(Tritylthio)ethanamine
Overview
Description
2-(Tritylthio)ethanamine is a compound that belongs to the class of tritylthio-based compounds. These compounds are characterized by the presence of a tritylthio group, which is a triphenylmethylthio (tritylthio) moiety attached to an ethanamine backbone. The tritylthio group is known for its steric bulk and its ability to influence the physical and chemical properties of the molecules to which it is attached.
Synthesis Analysis
The synthesis of tritylthio-based compounds, such as 2-(tritylthio)ethanamine, involves multiple steps that may include the introduction of the tritylthio group into the molecule. In the case of related compounds, such as 2-(tritylthio)ethanethiol, the synthesis process has been characterized by various spectroscopic techniques, including infrared, NMR, UV–Vis absorption, and fluorescence spectroscopy, as well as single-crystal X-ray diffraction . These methods are crucial for confirming the structures and purities of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of tritylthio-based compounds is often determined using single-crystal X-ray diffraction. This technique allows for the precise measurement of unit cell dimensions and the identification of the space group of the crystal. For example, the related compound 2-(tritylthio)ethanethiol crystallizes in the monoclinic space group P21/c, with specific unit cell dimensions and volume . The molecular structure is further supported by weak π–π and hydrogen bond interactions, which contribute to the stability and packing of the crystals.
Chemical Reactions Analysis
Tritylthio-based compounds can participate in various chemical reactions due to their active functional groups. While the specific reactions of 2-(tritylthio)ethanamine are not detailed in the provided papers, related compounds have been used in copper-catalyzed cross-coupling reactions to form C-N, C-S, and C-O bonds . These reactions are facilitated by ligands and result in the formation of desired products in good to excellent yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of tritylthio-based compounds are influenced by the presence of the tritylthio group. Spectroscopic analysis can reveal properties such as absorption maxima, which are found at around 257 nm for related compounds, and emission maxima, which are at approximately 314 nm . The presence or absence of specific vibrational modes, such as the S-H stretching vibration, can be observed in the infrared spectra, providing insight into the molecular structure and bonding .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Key Intermediates : Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia. This synthesis involves a series of steps including O-alkylation, reduction, and etherification, highlighting the importance of such compounds in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
Applications in Corrosion Inhibition : Walter and Cooke (1997) discovered that 2-(Decylthio)Ethanamine hydrochloride functions as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also enhances corrosion inhibition in cooling water systems (Walter & Cooke, 1997).
Pharmacology and Biochemistry
- Binding to Intracellular Histamine Receptors : Brandes et al. (1992) studied the impact of certain antidepressants, structurally similar to N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamineHCl, on malignant growth in rodents. They found that these compounds, due to their structural similarity, could bind to growth-regulatory intracellular histamine receptors. This binding potentially influenced tumor growth, highlighting the biochemical significance of these compounds in cancer research (Brandes et al., 1992).
- Agonists at Serotonin Receptors : Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, including compounds similar to 2-(Tritylthio)ethanamine. They found these substances to be high-potency agonists at 5-HT2A receptors, which are critical in understanding their hallucinogenic activity and potential use in psychiatric research (Eshleman et al., 2018).
Medical Research Applications
Cancer Treatment Research : Reyno et al. (2004) conducted a phase III study of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) combined with doxorubicin for metastatic/recurrent breast cancer. The study revealed significant insights into the effectiveness of DPPE in enhancing chemotherapy cytotoxicity, demonstrating the potential medical applications of such compounds in oncology (Reyno et al., 2004).
- -converting enzyme 2 (ACE2) inhibitor, N-(2-aminoethyl)-1 aziridine-ethanamine, which has implications in controlling cardiovascular diseases and severe acute respiratory syndrome (SARS). This research suggests that derivatives of 2-(Tritylthio)ethanamine could be significant in developing therapeutic agents for these conditions (Huentelman et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-tritylsulfanylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOWICPSVWHCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911219 | |
Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tritylthio)ethanamine | |
CAS RN |
1095-85-8 | |
Record name | 1095-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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